molecular formula C6H5ClF3NS B11746399 5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole CAS No. 1131605-24-7

5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole

Cat. No.: B11746399
CAS No.: 1131605-24-7
M. Wt: 215.62 g/mol
InChI Key: HLFMHZLYHMVMBF-UHFFFAOYSA-N
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Description

5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole is an organic compound belonging to the thiazole family. It is characterized by the presence of a chloromethyl group, a methyl group, and a trifluoromethyl group attached to the thiazole ring.

Preparation Methods

The synthesis of 5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-trifluoromethyl-thiazole and chloromethylating agents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or chloroform. The temperature is maintained at a specific range to ensure optimal reaction rates.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom. .

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. .

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form complex thiazole derivatives. .

Mechanism of Action

The mechanism of action of 5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Properties

CAS No.

1131605-24-7

Molecular Formula

C6H5ClF3NS

Molecular Weight

215.62 g/mol

IUPAC Name

5-(chloromethyl)-4-methyl-2-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C6H5ClF3NS/c1-3-4(2-7)12-5(11-3)6(8,9)10/h2H2,1H3

InChI Key

HLFMHZLYHMVMBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C(F)(F)F)CCl

Origin of Product

United States

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